Methyl 3-amino-3-(2-thienyl)propanoate

Description

BenchChem offers high-quality Methyl 3-amino-3-(2-thienyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(2-thienyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

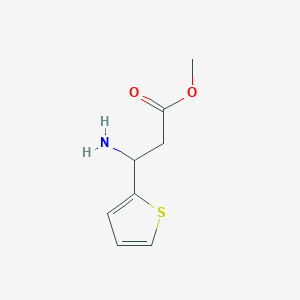

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNFOBUKNGRRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377389 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-41-0 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-amino-3-(2-thienyl)propanoate" physical and chemical properties

An In-Depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate

Introduction and Strategic Importance

Methyl 3-amino-3-(2-thienyl)propanoate is a heterocyclic β-amino acid ester of significant interest within the pharmaceutical and organic synthesis sectors. Its structural architecture, featuring a chiral center and a thiophene moiety, makes it a valuable building block for complex molecular targets. The thiophene ring, a well-known bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, methodologies for its synthesis and characterization, and its strategic application in drug development, presented from the perspective of a senior application scientist.

Molecular Structure and Physicochemical Properties

The foundational attributes of a compound dictate its behavior in both chemical reactions and biological systems. The properties of Methyl 3-amino-3-(2-thienyl)propanoate are summarized below.

Core Identifiers

-

IUPAC Name: methyl 3-amino-3-thiophen-2-ylpropanoate[1]

-

Molecular Formula: C₈H₁₁NO₂S[1]

-

CAS Numbers: 1586-41-0, 188812-40-0[1]

-

Synonyms: Methyl 3-amino-3-(thiophen-2-yl)propanoate, Methyl beta-aminothiophene-2-propanoate[1]

Structural Representation

The molecule's structure is key to its reactivity and utility.

Caption: 2D structure of Methyl 3-amino-3-(2-thienyl)propanoate.

Quantitative Physicochemical Data

The following table summarizes key computed physical and chemical properties, which are critical for predicting its behavior in various solvents and systems.

| Property | Value | Source |

| Molecular Weight | 185.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 185.05104977 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 0.4 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Polar Surface Area | 80.6 Ų | PubChem[1] |

Application in Drug Development

Methyl 3-amino-3-(2-thienyl)propanoate is not just a laboratory chemical; it is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[2]

Role as a Chiral Intermediate

The presence of a stereocenter at the C3 position makes this compound particularly valuable. Enantiomerically pure forms, such as the (S)-enantiomer, are crucial for developing drugs with high specificity and reduced side effects.[2] This is because biological targets (e.g., enzymes, receptors) are chiral, and often only one enantiomer of a drug is active, while the other may be inactive or even cause adverse effects.

Precursor to Neurological and Psychiatric Drugs

This molecule serves as a key building block in the synthesis of drugs targeting the central nervous system, including antidepressants and anxiolytics.[2] A notable example is its role as an intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] The thiophene group in the structure is a critical pharmacophore that influences the compound's interaction with its biological targets.

Synthesis and Characterization Protocols

The reliable synthesis and rigorous characterization of Methyl 3-amino-3-(2-thienyl)propanoate are paramount for its use in research and development.

Representative Synthesis Workflow

A common route to β-amino esters involves the conjugate addition of an amine to an α,β-unsaturated ester. The following protocol is a representative method based on established chemical principles.

Caption: Representative workflow for the synthesis of a β-amino ester.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve methyl acrylate (1.0 eq) in an appropriate solvent such as methanol (approx. 2 mL per mmol of acrylate) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Amine Addition: Slowly add a solution of the amine (e.g., ammonia or a primary amine, 1.5 eq) dropwise via an addition funnel. For this specific compound, an ammonia solution would be used. Maintaining the low temperature is critical to control the exothermicity of the reaction.

-

Reaction: Stir the mixture at -20 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The resulting crude residue can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure Methyl 3-amino-3-(2-thienyl)propanoate.[5]

Causality Note: The 1,4-conjugate (Michael) addition of the amine to the electron-deficient alkene of the acrylate is the key bond-forming step. The reaction is performed at low temperature to minimize side reactions, such as polymerization of the acrylate or multiple additions.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach is required.

Caption: Standard workflow for analytical characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the proton environment. For Methyl 3-amino-3-(2-thienyl)propanoate, the expected signals would be:

-

A singlet around 3.7 ppm for the methyl ester protons (-OCH₃).

-

Multiplets for the two diastereotopic protons of the -CH₂- group adjacent to the ester.

-

A multiplet for the proton at the chiral center (-CH(NH₂)-).

-

Multiplets in the aromatic region (approx. 6.9-7.4 ppm) corresponding to the three protons on the thiophene ring.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with solvent.

-

-

¹³C NMR: This confirms the carbon skeleton. Key expected signals include a peak around 172 ppm for the ester carbonyl carbon, a signal around 52 ppm for the methoxy carbon, and signals in the 120-140 ppm range for the thiophene carbons.[5][6]

2. Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify key functional groups.

-

A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

-

Absorption bands in the 3300-3400 cm⁻¹ range correspond to the N-H stretching vibrations of the primary amine.

-

C-H stretching vibrations from the aliphatic and aromatic portions will appear around 2850-3100 cm⁻¹ .[7]

-

3. Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus a proton (185.25 + 1.01 ≈ 186.26). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Safety and Handling

Proper handling of Methyl 3-amino-3-(2-thienyl)propanoate is essential in a laboratory setting.

-

Hazard Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[8]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Handling: Wash hands thoroughly after handling. Avoid generating dust or aerosols. Use in a well-ventilated area or under a chemical fume hood.[8][9]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container, away from oxidizing agents.[8]

-

-

First Aid:

References

-

PubChem. (n.d.). Methyl 3-amino-3-(2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 3-(Methylamino)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-(5-methyl-2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride. Retrieved from [Link]

-

Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-[(propan-2-yl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-(5-methyl-2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Biocompare. (2024). Lignoceric Acid 13353 from Cayman Chemical. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(diethylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-amino-3-(thiophen-3-yl)propanoate. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-3-(2-thienyl)propanoate | C8H11NO2S | CID 2764295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 5. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. tcichemicals.com [tcichemicals.com]

- 9. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(2-thienyl)propanoate is a pivotal chemical intermediate, playing a significant role in the synthesis of various pharmaceutical compounds. Its structure, featuring a thiophene ring, an amino group, and a methyl ester, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development. The chiral nature of this compound makes it particularly valuable for creating enantiomerically pure pharmaceuticals, which is crucial for enhancing drug efficacy and minimizing side effects.[1]

Core Identifiers and Chemical Properties

A clear understanding of a compound's identifiers and properties is fundamental for its effective use and handling in a laboratory setting.

| Identifier | Value | Source |

| CAS Number | 1586-41-0, 188812-40-0 | [2][3] |

| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [2] |

| Molecular Formula | C8H11NO2S | [2] |

| Molecular Weight | 185.25 g/mol | [2] |

| InChI | InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | [2] |

| Canonical SMILES | COC(=O)CC(C1=CC=CS1)N | [2] |

| Synonyms | Methyl 3-amino-3-(thiophen-2-yl)propanoate, Methyl beta-aminothiophene-2-propanoate | [2] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 3-amino-3-(2-thienyl)propanoate can be approached through various synthetic routes. One common method involves the Michael addition of an amine to a suitable precursor. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.

Illustrative Synthetic Pathway

A generalized synthetic pathway is illustrated below. This often involves the reaction of a thiophene-containing starting material with an appropriate three-carbon chain synthon, followed by amination.

Caption: Generalized synthetic route to Methyl 3-amino-3-(2-thienyl)propanoate.

Applications in Drug Discovery and Development

Methyl 3-amino-3-(2-thienyl)propanoate is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.

-

Antidepressants and Anxiolytics: This compound is a crucial precursor for the synthesis of drugs like Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and generalized anxiety disorder.[4] The (S)-enantiomer is an important precursor for synthesizing the antidepressant duloxetine.[4]

-

Chiral Building Block: Its chiral center allows for the stereoselective synthesis of enantiomerically pure drugs.[1] This is of paramount importance as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.

-

Neurological and Psychiatric Disorders: It serves as a key intermediate in the production of drugs targeting a range of neurological and psychiatric conditions.[1] The thiophene moiety is a common feature in many centrally acting drugs due to its bioisosteric relationship with the phenyl ring, often leading to improved pharmacokinetic properties.[1]

Spectroscopic Data Interpretation

Characterization of Methyl 3-amino-3-(2-thienyl)propanoate is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons, the methine proton adjacent to the amino group, the methylene protons, and the protons of the thiophene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring, the methine carbon, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-S stretching of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[5] May cause respiratory irritation.[6]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

-

-

Storage:

Experimental Protocols

General Synthesis Protocol (Illustrative)

Objective: To synthesize Methyl 3-amino-3-(2-thienyl)propanoate via a Michael Addition.

Materials:

-

Methyl (E)-3-(2-thienyl)acrylate

-

Ammonia (in a suitable solvent like methanol)

-

Reaction vessel equipped with a stirrer and temperature control

-

Solvents for reaction and workup (e.g., methanol, dichloromethane)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve Methyl (E)-3-(2-thienyl)acrylate in a suitable solvent (e.g., methanol) in a reaction vessel.

-

Cool the solution to a specified temperature (e.g., 0 °C).

-

Slowly add a solution of ammonia in the same solvent to the reaction mixture while stirring.

-

Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-amino-3-(2-thienyl)propanoate.

Sources

- 1. Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride [myskinrecipes.com]

- 2. Methyl 3-amino-3-(2-thienyl)propanoate | C8H11NO2S | CID 2764295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 188812-40-0|Methyl 3-amino-3-(thiophen-2-yl)propanoate|BLD Pharm [bldpharm.com]

- 4. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thienyl-Containing Amino Acid Esters in Medicinal Chemistry

Methyl 3-amino-3-(2-thienyl)propanoate is a heterocyclic β-amino acid ester that has garnered significant interest within the pharmaceutical industry. Its structural motif, featuring a thiophene ring appended to a β-amino propanoate backbone, positions it as a valuable building block in the synthesis of complex molecular architectures with therapeutic potential. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability and target affinity. This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Methyl 3-amino-3-(2-thienyl)propanoate, offering insights for its application in drug discovery and development.

Molecular Structure and Chemical Formula

The fundamental characteristics of Methyl 3-amino-3-(2-thienyl)propanoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| IUPAC Name | methyl 3-amino-3-(thiophen-2-yl)propanoate | [1] |

| Molecular Weight | 185.25 g/mol | [1] |

| CAS Number | 188812-40-0, 1586-41-0 | [1] |

| Canonical SMILES | COC(=O)CC(C1=CC=CS1)N | [1] |

| InChI Key | AJNFOBUKNGRRKH-UHFFFAOYSA-N | [1] |

The molecule consists of a central propanoate chain with a methyl ester at one end. An amino group is attached to the third carbon (the β-carbon), which also bears a thiophen-2-yl substituent.

Caption: 2D representation of Methyl 3-amino-3-(2-thienyl)propanoate.

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 3-amino-3-(2-thienyl)propanoate can be approached through several synthetic strategies, with the Mannich-type reaction and conjugate additions being the most common. A plausible and frequently utilized method involves the reaction of a thiophene-derived aldehyde with a suitable amine and a malonate equivalent, followed by hydrolysis and esterification.

General Synthetic Workflow

A general, illustrative workflow for the synthesis is presented below. This is a conceptual representation and specific reagents and conditions would need to be optimized.

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Data for Structural Elucidation

¹H NMR (Proton NMR):

-

Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.4 ppm), corresponding to the protons on the thiophene ring.[2] Their splitting patterns (doublets and a doublet of doublets) would be characteristic of a 2-substituted thiophene.

-

Methine Proton (-CH(NH₂)-): A multiplet, the chemical shift of which would be influenced by the neighboring amino and thiophene groups.

-

Methylene Protons (-CH₂-): A multiplet, diastereotopic due to the adjacent chiral center, appearing as a complex signal.

-

Methyl Protons (-OCH₃): A sharp singlet, typically around δ 3.7 ppm.[1]

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.[2]

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the propanoate chain being a quaternary carbon and likely showing a weaker signal.

-

Methine Carbon (-CH(NH₂)-): A signal in the aliphatic region, its chemical shift influenced by the attached nitrogen and thiophene ring.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

-

Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.

Physicochemical Properties

A summary of the computed physicochemical properties is provided below, which are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 185.05104977 g/mol | [1] |

| Monoisotopic Mass | 185.05104977 g/mol | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Applications in Drug Development

Methyl 3-amino-3-(2-thienyl)propanoate is a key intermediate in the synthesis of various pharmaceutical agents. Its importance is highlighted by its relationship to the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. The synthesis of duloxetine often involves intermediates that are structurally similar to or derived from Methyl 3-amino-3-(2-thienyl)propanoate.[3] The thiophene moiety in these structures plays a crucial role in their biological activity.

The versatility of the amino and ester functionalities allows for a wide range of chemical modifications, making it a valuable scaffold for the generation of compound libraries in lead optimization campaigns. The β-amino acid structure is also of interest in the development of peptidomimetics with improved stability and pharmacological properties.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling Methyl 3-amino-3-(2-thienyl)propanoate. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General safety practices include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

Methyl 3-amino-3-(2-thienyl)propanoate is a molecule of significant interest to the scientific and drug development communities. Its unique structural features, combining a thiophene ring with a β-amino acid ester, make it a versatile building block for the synthesis of a wide range of biologically active compounds. While detailed, publicly accessible synthetic protocols and spectroscopic data are somewhat limited, the established principles of organic chemistry provide a solid framework for its preparation and characterization. As the demand for novel therapeutics continues to grow, the importance of key intermediates like Methyl 3-amino-3-(2-thienyl)propanoate in enabling the efficient synthesis of new drug candidates is undeniable.

References

- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 1-1.

-

PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-3-(2-thienyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-2-thiophenecarboxylic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-(3-methyl-2-thienyl)propanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. Retrieved from [Link]

-

PubMed. (2023, January 6). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

-

PubMed Central. (n.d.). Poly(beta-amino esters): applications in immunology. Retrieved from [Link]

-

PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-3-(2-thienyl)propanoate

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the structure and purity of methyl 3-amino-3-(2-thienyl)propanoate. As a key building block in medicinal chemistry and materials science, robust and unambiguous analytical data is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Introduction: The Importance of Spectroscopic Analysis

Methyl 3-amino-3-(2-thienyl)propanoate is a bifunctional molecule containing a thiophene ring, a secondary amine, and a methyl ester. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active compounds. The precise arrangement of these groups dictates the molecule's chemical reactivity and biological function. Therefore, rigorous structural confirmation is a critical step in its synthesis and application. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm functional groups, and assess sample purity.[1][2]

This guide will delve into the core spectroscopic techniques, presenting a framework for acquiring and interpreting the data for methyl 3-amino-3-(2-thienyl)propanoate. While experimental data for this specific molecule is not widely published, this guide will provide predicted data based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For methyl 3-amino-3-(2-thienyl)propanoate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A standard ¹H NMR spectrum would be acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of methyl 3-amino-3-(2-thienyl)propanoate would exhibit distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the aromaticity of the thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Thiophene H5 | ~7.2-7.4 | Doublet of doublets (dd) | 1H | J ≈ 5, 1 Hz |

| Thiophene H3 | ~6.9-7.1 | Doublet of doublets (dd) | 1H | J ≈ 3.5, 1 Hz |

| Thiophene H4 | ~6.9-7.0 | Doublet of doublets (dd) | 1H | J ≈ 5, 3.5 Hz |

| CH (methine) | ~4.5-4.8 | Triplet (t) or Doublet of doublets (dd) | 1H | J ≈ 7 Hz |

| OCH₃ (ester) | ~3.7 | Singlet (s) | 3H | - |

| CH₂ (methylene) | ~2.7-2.9 | Doublet (d) | 2H | J ≈ 7 Hz |

| NH₂ (amine) | Broad singlet (br s) | 2H | - |

Causality Behind Predicted Shifts:

-

Thiophene Protons: The protons on the thiophene ring are in the aromatic region, typically downfield due to the ring current effect. Their specific shifts and coupling constants are characteristic of a 2-substituted thiophene.

-

Methine Proton (CH): This proton is adjacent to both the electron-withdrawing thiophene ring and the nitrogen atom, causing a significant downfield shift. It is expected to be split by the adjacent methylene protons.

-

Ester Methyl Protons (OCH₃): The methyl group attached to the ester oxygen is deshielded and appears as a sharp singlet.

-

Methylene Protons (CH₂): These protons are adjacent to the chiral center and the carbonyl group. They will be split by the methine proton.

-

Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of chemically distinct carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, where each signal represents a unique carbon atom.

-

Acquisition Parameters: A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~172 |

| Thiophene C2 | ~145 |

| Thiophene C5 | ~127 |

| Thiophene C3 | ~125 |

| Thiophene C4 | ~124 |

| CH (methine) | ~55 |

| OCH₃ (ester) | ~52 |

| CH₂ (methylene) | ~42 |

Rationale for Predicted Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.

-

Thiophene Carbons: The chemical shifts of the thiophene carbons are in the aromatic region, with the carbon attached to the substituent (C2) being the most downfield.

-

Aliphatic Carbons: The methine, ester methyl, and methylene carbons appear in the upfield region of the spectrum.

Experimental Workflow for NMR Spectroscopy

Caption: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[3][4] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹), and the absorbance or transmittance is recorded.

Predicted IR Spectrum and Interpretation

The IR spectrum of methyl 3-amino-3-(2-thienyl)propanoate is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretching | 3400-3250 | Medium, often two bands for a primary amine |

| C-H (thiophene) | Stretching | ~3100 | Medium |

| C-H (aliphatic) | Stretching | 3000-2850 | Medium to Strong |

| C=O (ester) | Stretching | ~1735 | Strong, sharp |

| C=C (thiophene) | Stretching | ~1600-1450 | Medium |

| C-O (ester) | Stretching | ~1250-1100 | Strong |

| C-S (thiophene) | Stretching | ~850-700 | Medium |

Significance of Key Bands:

-

N-H Stretch: The presence of one or two bands in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine.[5]

-

C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹ is definitive for the ester carbonyl group.[4]

-

C-O Stretch: The strong absorption in the 1250-1100 cm⁻¹ region further confirms the presence of the ester functionality.

Experimental Workflow for IR Spectroscopy

Caption: A streamlined workflow for obtaining and interpreting an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions from the sample molecules. ESI is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation

The molecular weight of methyl 3-amino-3-(2-thienyl)propanoate (C₈H₁₁NO₂S) is 185.25 g/mol .[6]

-

Molecular Ion: In an ESI mass spectrum, a prominent peak at m/z 186.0583 would be expected, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Key predicted fragment ions include:

-

Loss of the methoxy group (-OCH₃): A peak at m/z 154, resulting from the loss of the methoxy radical from the ester.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z 126, corresponding to the loss of the entire methyl ester group.

-

Cleavage adjacent to the amine: A prominent peak at m/z 110, resulting from the cleavage of the C-C bond between the methine and methylene groups, forming a stable thienyl-methaniminium ion.

-

Predicted Fragmentation Pathway in Mass Spectrometry

Caption: A predicted fragmentation pathway for methyl 3-amino-3-(2-thienyl)propanoate in MS.

Conclusion: A Multi-faceted Approach to Structural Verification

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of methyl 3-amino-3-(2-thienyl)propanoate. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and provides further structural insights through fragmentation analysis. By integrating the data from these three powerful analytical techniques, researchers can achieve a high degree of confidence in the identity, purity, and structure of this important chemical entity.

References

-

Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Retrieved from [Link]

-

Wiley-VCH. (2004). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

Journal of the American Chemical Society. (2004). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Retrieved from [Link]

-

Scribd. IR Spectroscopy: Functional Group Analysis | PDF. Retrieved from [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Puget Sound. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

National Institutes of Health. (2007). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubChem. Methyl 3-amino-3-(2-thienyl)propanoate. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. Methyl 3-amino-3-(2-thienyl)propanoate | C8H11NO2S | CID 2764295 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate: Discovery, History, and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-3-(2-thienyl)propanoate, a non-proteinogenic β-amino ester, holds a significant position in the landscape of pharmaceutical sciences. Its history is intrinsically linked to the development of the blockbuster antidepressant, Duloxetine. This technical guide provides a comprehensive overview of the discovery, historical context, and the evolution of synthetic methodologies for this pivotal intermediate. We will delve into the rationale behind various synthetic strategies, from early racemic preparations to modern asymmetric syntheses, offering detailed experimental protocols and characterization data to support researchers in the field.

Introduction: The Emergence of a Key Pharmaceutical Intermediate

The story of methyl 3-amino-3-(2-thienyl)propanoate is not one of a standalone discovery but rather a narrative woven into the broader quest for novel therapeutics targeting the central nervous system. Its significance came to the forefront with the pioneering work on serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants that offered a dual-action mechanism for managing depressive disorders.

The thiophene moiety, a bioisostere of the phenyl ring, has been a recurring motif in medicinal chemistry, often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a β-amino acid scaffold provides a versatile platform for constructing molecules with specific stereochemical and conformational attributes crucial for interacting with biological targets. The convergence of these two structural features in methyl 3-amino-3-(2-thienyl)propanoate made it an attractive building block for pharmaceutical synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of methyl 3-amino-3-(2-thienyl)propanoate is fundamental for its application in synthesis and for quality control.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | |

| Molecular Weight | 185.25 g/mol | |

| CAS Number | 188812-40-0 | [1] |

| Appearance | Not explicitly stated in searches, but likely an oil or low-melting solid | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane | Inferred from synthetic procedures |

| Boiling Point | Not available | |

| Melting Point | Not available |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Detailed NMR data is crucial for structural confirmation. While a publicly available, fully assigned spectrum for the free base is not readily found in the initial search, typical chemical shifts can be predicted based on the structure and data from related compounds. The protons on the thiophene ring would appear in the aromatic region, with the methoxy group showing a characteristic singlet, and the protons of the propanoate backbone appearing as multiplets.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amine (N-H stretching), ester (C=O stretching), and the thiophene ring.

Historical Perspective and the Dawn of Duloxetine

The history of methyl 3-amino-3-(2-thienyl)propanoate is inextricably linked to the development of the antidepressant drug Duloxetine ((S)-N-methyl-γ-(1-naphthyloxy)-γ-(2-thienyl)propanamine). The initial synthetic routes to Duloxetine, developed in the late 1980s and early 1990s, laid the groundwork for the importance of 3-amino-3-(2-thienyl)propanoate derivatives.

The early syntheses of Duloxetine often started from 2-acetylthiophene and proceeded through a Mannich reaction to introduce the aminomethyl side chain, followed by reduction of the ketone.[2] These initial approaches produced a racemic mixture of the alcohol intermediate, which then required resolution to isolate the desired (S)-enantiomer. This classical approach highlighted the need for efficient methods to produce enantiomerically pure intermediates.

Caption: Early synthetic pathway to the chiral alcohol intermediate for Duloxetine.

The inherent inefficiency of resolving racemic mixtures spurred the development of asymmetric synthetic routes, where the desired stereochemistry is established early in the synthesis. This is where intermediates like methyl 3-amino-3-(2-thienyl)propanoate became particularly valuable.

Evolution of Synthetic Methodologies

The quest for a more efficient and cost-effective synthesis of enantiomerically pure Duloxetine has led to a variety of innovative synthetic strategies for its key intermediates, including methyl 3-amino-3-(2-thienyl)propanoate and its derivatives.

From Racemic to Enantioselective Synthesis

The initial reliance on the resolution of racemic intermediates has gradually been replaced by more elegant and atom-economical asymmetric methods. These can be broadly categorized into:

-

Chiral auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

-

Asymmetric catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This includes both metal-based catalysts and organocatalysts.

-

Biocatalysis: Employing enzymes to perform highly stereoselective transformations.

Key Synthetic Approaches

Several key reactions have been employed for the synthesis of methyl 3-amino-3-(2-thienyl)propanoate and its precursors:

a) The Mannich Reaction and Subsequent Reduction:

As mentioned, the Mannich reaction of 2-acetylthiophene, formaldehyde, and a secondary amine (like dimethylamine) is a common starting point.[2] The resulting β-aminoketone is then reduced. To achieve enantioselectivity, asymmetric reduction methods using chiral catalysts have been developed.

Caption: Asymmetric synthesis via reduction of a prochiral ketone.

b) Asymmetric Addition to C=N Bonds:

Another powerful strategy involves the asymmetric addition of a nucleophile to an imine derived from 2-thiophenecarboxaldehyde. This directly establishes the chiral amine center.

c) Biocatalytic Approaches:

Enzymes, particularly ketoreductases, have shown great promise in the enantioselective reduction of β-aminoketones to the corresponding (S)-alcohols with high enantiomeric excess.[3]

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of intermediates related to methyl 3-amino-3-(2-thienyl)propanoate and are intended to provide a practical guide for researchers.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one Hydrochloride (A Precursor)

This protocol is based on the classical Mannich reaction.

Materials:

-

2-Acetylthiophene

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Isopropyl alcohol

-

Concentrated hydrochloric acid

Procedure:

-

To a stirred suspension of dimethylamine hydrochloride and paraformaldehyde in isopropyl alcohol, add 2-acetylthiophene.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and then to 0-5 °C.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold isopropyl alcohol and dry under vacuum to yield 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride.

Protocol 2: Enantioselective Reduction of a β-Aminoketone (Conceptual)

This conceptual protocol illustrates the use of a chiral catalyst for asymmetric reduction.

Materials:

-

3-(Methylamino)-1-(2-thienyl)propan-1-one

-

Chiral Ruthenium or Rhodium catalyst (e.g., a Noyori-type catalyst)

-

Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like isopropanol)

-

Anhydrous solvent (e.g., methanol, ethanol)

Procedure:

-

In an inert atmosphere (e.g., under argon or nitrogen), dissolve the β-aminoketone in the anhydrous solvent.

-

Add the chiral catalyst.

-

If using H₂ gas, pressurize the reaction vessel to the desired pressure. If using a transfer hydrogenation reagent, add it to the reaction mixture.

-

Stir the reaction at a controlled temperature until completion (monitored by TLC or HPLC).

-

Work up the reaction by removing the catalyst (e.g., by filtration through a pad of silica gel) and evaporating the solvent.

-

Purify the resulting enantiomerically enriched amino alcohol by chromatography or crystallization.

The Role of Methyl 3-amino-3-(2-thienyl)propanoate in Modern Drug Discovery

While its primary claim to fame is its role in the synthesis of Duloxetine, the β-amino-β-(2-thienyl)propanoate scaffold is a valuable pharmacophore in its own right. Its structural features make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. The ability to readily modify the amine, the ester, and the thiophene ring allows for the exploration of a wide chemical space.

Future Perspectives

The development of more sustainable and efficient synthetic methods for producing chiral molecules like methyl 3-amino-3-(2-thienyl)propanoate remains an active area of research. The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on:

-

Catalytic methods: Minimizing the use of stoichiometric reagents.

-

Renewable feedstocks: Exploring bio-based starting materials.

-

Flow chemistry: Enabling safer and more scalable continuous production.

The continued exploration of biocatalysis and the development of novel asymmetric catalytic systems will undoubtedly lead to even more elegant and efficient syntheses of this important pharmaceutical intermediate in the future.

References

- Kamal, A., Khanna, G. B. R., Ramu, R., & Krishnaji, T. (2003). Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. Tetrahedron Letters, 44(25), 4783-4786.

- Larik, F. A., Saeed, A., Channar, P. A., & Mehfooz, H. (2016). Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date. Tetrahedron: Asymmetry, 27(22-23), 1101-1112.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2764295, Methyl 3-amino-3-(2-thienyl)propanoate. Retrieved from [Link]

- Sorbera, L. A., Castañer, J., & Leeson, P. A. (2000). Duloxetine. Drugs of the Future, 25(9), 907.

- Wu, L., Jin, R., Li, L., Hu, X., Cheng, T., & Liu, G. (2017). A Michael Addition–Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. Organic Letters, 19(11), 3047–3050.

Sources

An In-Depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate Derivatives and Analogues for Drug Discovery Professionals

Foreword: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Its ability to engage in various non-covalent interactions, coupled with its metabolic stability and capacity to modulate pharmacokinetic profiles, has led to its incorporation into a multitude of approved drugs. This guide focuses on a specific, yet highly versatile, class of thiophene-containing compounds: Methyl 3-amino-3-(2-thienyl)propanoate and its derivatives. These β-amino acid esters serve as crucial building blocks for a range of pharmacologically active agents, most notably as key intermediates in the synthesis of CNS-acting drugs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, derivatization, and therapeutic potential of this important molecular framework.

The Core Moiety: Methyl 3-amino-3-(2-thienyl)propanoate

Methyl 3-amino-3-(2-thienyl)propanoate is a β-amino acid ester characterized by a thiophene ring attached to the β-carbon of a propanoate backbone.[1] This structural arrangement provides a chiral center at the β-carbon, making stereoselective synthesis a critical consideration in its application for drug development.

| Property | Value | Source |

| Molecular Formula | C8H11NO2S | [1] |

| Molecular Weight | 185.25 g/mol | [1] |

| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [1] |

| CAS Number | 188812-40-0 | [1] |

The presence of the thiophene ring, a primary amino group, and a methyl ester functionality offers multiple points for chemical modification, allowing for the generation of diverse libraries of analogues with a wide spectrum of biological activities.

Synthetic Strategies: From Racemates to Enantiopure Compounds

The synthesis of Methyl 3-amino-3-(2-thienyl)propanoate and its analogues can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemistry and the scale of the synthesis.

Classical Approaches: The Mannich Reaction

A foundational method for the synthesis of β-amino carbonyl compounds is the Mannich reaction. This one-pot, three-component condensation involves an aldehyde (thiophene-2-carboxaldehyde), a compound with an active hydrogen (malonic acid or its ester equivalent), and an amine (ammonia or an ammonium salt).[2]

Caption: Generalized workflow of the Mannich reaction for the synthesis of the core molecule.

While effective for generating the basic scaffold, this classical approach typically yields a racemic mixture, necessitating subsequent chiral resolution, which can be inefficient and costly for large-scale production.

Asymmetric Synthesis: The Path to Enantiopurity

For therapeutic applications where a specific enantiomer is required, asymmetric synthesis is the preferred route. This can be achieved through several sophisticated methods:

-

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective addition of nucleophiles to imines derived from thiophene-2-carboxaldehyde.[3] This approach offers high enantiomeric excess and catalytic efficiency.

-

Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this method often involves the kinetic resolution of a racemic intermediate or the asymmetric reduction of a prochiral ketone. For instance, immobilized Saccharomyces cerevisiae has been successfully used in the asymmetric synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a closely related analogue and a key intermediate in the synthesis of the antidepressant Duloxetine.[3]

This protocol is adapted from methodologies used for the synthesis of related chiral amino alcohols, which can be subsequently oxidized to the desired propanoate.

Step 1: Synthesis of the β-Ketoamine Precursor

-

To a solution of 2-acetylthiophene in a suitable solvent (e.g., methanol), add paraformaldehyde and dimethylamine hydrochloride.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-ketoamine.

Step 2: Asymmetric Reduction

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the β-ketoamine precursor.

-

Add a biocatalyst, such as a specific carbonyl reductase or whole cells of a microorganism known for stereoselective reductions (e.g., Saccharomyces cerevisiae).

-

Include a cofactor regeneration system if using an isolated enzyme (e.g., glucose and glucose dehydrogenase).

-

Stir the reaction at a controlled temperature (e.g., 30°C) until complete conversion of the ketone.

-

Extract the chiral amino alcohol and purify by chromatography.

Step 3: Oxidation to the Carboxylic Acid and Esterification

-

The resulting chiral amino alcohol can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., ruthenium tetroxide).

-

The carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, Methyl (S)- or (R)-3-amino-3-(2-thienyl)propanoate.

Derivatives and Analogues: Expanding the Chemical Space

The true potential of the Methyl 3-amino-3-(2-thienyl)propanoate scaffold lies in its derivatization. Modifications at the amino group, the ester functionality, and the thiophene ring can lead to a wide array of analogues with diverse pharmacological profiles.

Caption: Key derivatization points on the core molecule.

N-Substituted Analogues

Modification of the primary amino group is a common strategy to modulate activity and selectivity.

-

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can significantly impact receptor binding and CNS penetration. For example, N-methylation is a key feature of the Duloxetine precursor, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

-

N-Acylation and N-Arylation: These modifications can introduce additional interaction points for receptor binding and can alter the pharmacokinetic properties of the molecule.

Ester and Amide Analogues

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. These modifications can influence solubility, cell permeability, and metabolic stability.

Thiophene Ring Analogues

Substitution on the thiophene ring at the 3, 4, or 5 positions can fine-tune the electronic properties and steric profile of the molecule. This can be a powerful tool for improving potency and selectivity.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of Methyl 3-amino-3-(2-thienyl)propanoate have shown promise in a variety of therapeutic areas, primarily targeting the central nervous system.

Antidepressants and Anxiolytics

The most prominent application of this scaffold is in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). Duloxetine is a prime example, where the (S)-enantiomer of an N-methylated, reduced, and arylated analogue of the core structure exhibits potent and balanced inhibition of both serotonin and norepinephrine transporters.

Key SAR Insights for SNRI Activity:

-

Stereochemistry: The (S)-enantiomer is crucial for potent SNRI activity.

-

N-Methylation: A small N-alkyl substituent is generally preferred.

-

Aryl Ether Linkage: The presence of a naphthyloxy group attached to the β-carbon is a key pharmacophoric element.

Anticonvulsants

Thiophene-containing compounds have been investigated for their anticonvulsant properties. The electronic properties of the thiophene ring are thought to play a significant role in their activity. While direct SAR for 3-amino-3-(2-thienyl)propanoate derivatives as anticonvulsants is not extensively documented, related thieno[b]diazepines and other thiophene derivatives have shown activity, suggesting this as a potential area for exploration.

Other Potential Applications

The versatility of the β-amino acid scaffold suggests potential applications in other areas, including:

-

Anti-inflammatory and Analgesic Agents: Some 2-amino-3-ethoxycarbonyl thiophene derivatives have demonstrated analgesic and anti-inflammatory properties.[3]

-

Neurokinin Receptor Antagonists: Benzothiophene derivatives have been identified as potent antagonists of the neurokinin-2 receptor, suggesting that thienylpropanoate analogues could be explored for similar activity.[4]

Future Perspectives and Conclusion

The Methyl 3-amino-3-(2-thienyl)propanoate scaffold continues to be a valuable platform for the design of novel therapeutics. Future research in this area is likely to focus on:

-

Development of Novel Asymmetric Syntheses: More efficient and scalable methods for the enantioselective synthesis of the core molecule and its derivatives are highly sought after.

-

Exploration of New Therapeutic Targets: The chemical tractability of this scaffold makes it an attractive starting point for library synthesis and high-throughput screening against a wider range of biological targets.

-

In-depth SAR Studies: A more systematic exploration of the structure-activity relationships for different therapeutic applications will enable the rational design of more potent and selective drug candidates.

References

- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 29.

- Ou, Z., Zhao, H., Lan, T., Zhang, W., & Yang, G. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2259–2267.

-

Request PDF | A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | 3-Aminopropionic acids (β-amino acids) are biologically active compounds of interest in medicinal and pharmaceutical chemistry. Twenty-one... | Find, read and cite all the research you need on ResearchGate. (2025-08-06). Available at: [Link]

-

[Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives] - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

- Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., Marastoni, E., Mauro, S., Meini, S., Rossi, C., Altamura, M., & Maggi, C. A. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148–4165.

-

PubChem. (n.d.). Methyl 3-amino-3-(2-thienyl)propanoate. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-amino-3-(2-thienyl)propanoate. Retrieved January 17, 2026, from [Link]

Sources

A-Technical-Guide-to-Methyl-3-amino-3-(2-thienyl)propanoate-as-a-Chiral-Building-Block

Abstract

This technical guide provides an in-depth exploration of methyl 3-amino-3-(2-thienyl)propanoate, a pivotal chiral building block in modern synthetic and medicinal chemistry. We will delve into the strategic importance of its constituent parts—the chiral β-amino acid framework and the thiophene moiety—and detail its synthesis and, most critically, its optical resolution. This guide will offer a comparative analysis of resolution methodologies, with a pronounced focus on enzymatic kinetic resolution. Furthermore, we will illustrate its practical application in the synthesis of high-value pharmaceutical compounds, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Unique Chiral Synthon

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules are fundamental to biological recognition, and often, only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even harmful.[] This reality drives the continuous search for versatile chiral building blocks—synthons that can be readily incorporated into complex molecular architectures to impart the desired stereochemistry.

Methyl 3-amino-3-(2-thienyl)propanoate emerges as a synthon of significant strategic value due to the unique combination of two key structural features:

-

The Chiral β-Amino Acid Backbone: β-amino acids are crucial components of many biologically active molecules and are known to confer unique structural properties to peptides, such as resistance to proteolytic degradation.[2][3] Their incorporation into drug candidates can lead to improved pharmacokinetic profiles.[3]

-

The Thiophene Moiety: The thiophene ring is a "privileged" pharmacophore in medicinal chemistry.[4][5] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often leading to enhanced biological activity, improved potency, and better drug-receptor interactions.[5][6][7] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing its interaction with biological targets.[5]

The convergence of these two features in methyl 3-amino-3-(2-thienyl)propanoate makes it a highly sought-after intermediate for the synthesis of a range of pharmaceuticals.

Synthesis of Racemic Methyl 3-amino-3-(2-thienyl)propanoate

The journey to the enantiomerically pure building block begins with the synthesis of the racemic mixture. A common and efficient route involves a Michael addition of an amine to a suitable acrylate precursor.

A general synthetic approach is the reaction of methyl acrylate with an ammonia source in the presence of a thiophene-containing starting material. For instance, a common precursor is 2-thiophenecarboxaldehyde.

The Crux of the Matter: Optical Resolution

With the racemic ester in hand, the critical step is the separation of the enantiomers. Several methods exist for chiral resolution, each with its own set of advantages and disadvantages.[8]

Classical Chemical Resolution

This traditional method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. While effective and scalable, this method can be laborious and relies on a degree of trial-and-error in selecting the appropriate resolving agent and crystallization conditions.[9]

Enzymatic Kinetic Resolution (EKR): A Green and Efficient Alternative

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds.[10] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[2][11]

In the case of methyl 3-amino-3-(2-thienyl)propanoate, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product from the unreacted amino ester. Lipases such as Candida antarctica Lipase B (CALB) and lipases from Pseudomonas species are frequently employed for this purpose due to their broad substrate scope and high enantioselectivity.[12][13]

The choice of acylating agent and solvent is crucial for the efficiency and selectivity of the resolution. Activated esters, such as 2,2,2-trifluoroethyl butanoate, are often used to accelerate the reaction rate.[2]

Below is a generalized workflow for the enzymatic kinetic resolution of methyl 3-amino-3-(2-thienyl)propanoate.

Figure 1. Generalized workflow for the enzymatic kinetic resolution of racemic methyl 3-amino-3-(2-thienyl)propanoate.

Comparative Analysis of Resolution Methods

| Method | Advantages | Disadvantages |

| Classical Chemical Resolution | Scalable, well-established.[9] | Can be laborious, relies on crystallization, may require optimization of resolving agents and conditions.[8] |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly ("green"), potential for high yields.[10][14] | Enzyme cost and stability can be a factor, requires screening of enzymes and conditions for optimal results. |

Application in Pharmaceutical Synthesis: A Case Study

The true value of an enantiomerically pure building block is demonstrated by its successful application in the synthesis of complex, biologically active molecules. Methyl 3-amino-3-(2-thienyl)propanoate is a key intermediate in the synthesis of several important pharmaceuticals.

Synthesis of Thienopyridine Antiplatelet Agents

Chiral intermediates derived from methyl 3-amino-3-(2-thienyl)propanoate are crucial for the synthesis of thienopyridine antiplatelet drugs like Ticlopidine and Clopidogrel .[15] These drugs are used to prevent blood clots in patients who have had a heart attack or stroke. The synthesis often involves the construction of the thienopyridine core from a thiophene-containing precursor.[15]

Synthesis of Duloxetine

While some routes to the antidepressant Duloxetine utilize a phenyl analogue, synthetic pathways involving thiophene-containing intermediates are also well-documented and industrially relevant.[9][16] The synthesis of (S)-Duloxetine often involves the chiral intermediate (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, which can be derived from methyl 3-amino-3-(2-thienyl)propanoate.[9][17]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Methyl 3-amino-3-(2-thienyl)propanoate

This protocol provides a representative procedure for the enzymatic kinetic resolution of racemic methyl 3-amino-3-(2-thienyl)propanoate using a lipase.

Materials:

-

(±)-Methyl 3-amino-3-(2-thienyl)propanoate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Acylating Agent (e.g., 2,2,2-Trifluoroethyl butanoate or Vinyl acetate)

-

Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a solution of (±)-methyl 3-amino-3-(2-thienyl)propanoate (1.0 eq.) in the chosen anhydrous organic solvent, add the immobilized lipase.

-

Acylation: Add the acylating agent (0.5 - 1.0 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the enantiomeric excess (e.e.) of the unreacted ester and the conversion.

-

Reaction Quench: Once the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted (S)-ester and the (R)-acylated product, is then purified by column chromatography on silica gel to separate the two compounds.

-

Characterization: Characterize the purified enantiomers by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine their optical purity by chiral HPLC or GC.

Conclusion

Methyl 3-amino-3-(2-thienyl)propanoate stands as a testament to the power of strategic molecular design in synthetic chemistry. The confluence of a chiral β-amino acid scaffold and a medicinally significant thiophene ring makes it an invaluable building block for the construction of complex and therapeutically important molecules. The continued development of efficient and sustainable resolution methods, particularly enzymatic kinetic resolution, will further enhance its accessibility and utility in the pharmaceutical industry, paving the way for the discovery and development of new and improved medicines.

References

- Enzymatic kinetic resolution of β-amino acid derivatives. (n.d.). Hungarian Academy of Sciences.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Publishing.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.

- Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022).

- In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. (2022). Catalysis Science & Technology (RSC Publishing).

- Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica.

- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003).